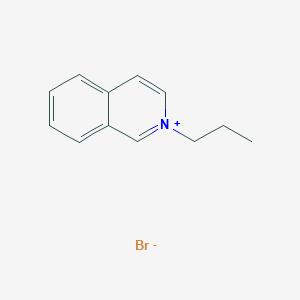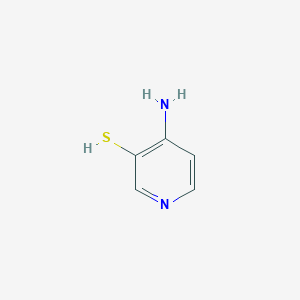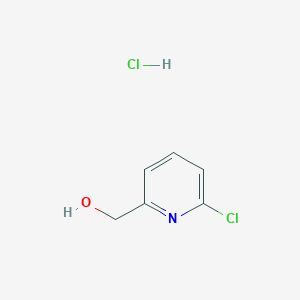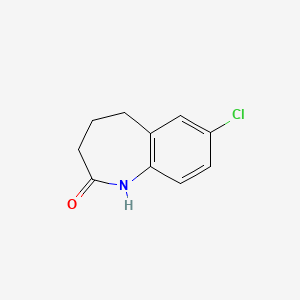
5,10,15,20-Tetrafenil-2,3-dihidroporfirina
Descripción general
Descripción
5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play a crucial role in biological systems. They are characterized by a large, stable ring structure composed of four pyrrole subunits interconnected via methine bridges. The tetraphenyl derivative is particularly notable for its stability and unique photophysical properties, making it a subject of interest in various fields of research.
Aplicaciones Científicas De Investigación
Chemistry: 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin is used as a model compound in the study of porphyrin chemistry. Its stability and well-defined structure make it ideal for investigating the electronic and photophysical properties of porphyrins.
Biology: In biological research, this compound is used to study the interactions of porphyrins with biological molecules. It serves as a model for understanding the behavior of naturally occurring porphyrins in biological systems.
Medicine: The compound has potential applications in photodynamic therapy (PDT), a treatment method that uses light-activated compounds to target and destroy cancer cells. Its photophysical properties make it a candidate for developing new PDT agents.
Industry: In the industrial sector, 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin is used in the development of sensors and catalysts. Its ability to form stable complexes with metals makes it useful in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin typically involves the condensation of pyrrole with benzaldehyde under acidic conditions. The reaction is carried out in a solvent such as propionic acid, and the mixture is heated to facilitate the formation of the porphyrin macrocycle. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: While the industrial production of this compound is less common due to its specialized applications, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets the required specifications for its intended use.
Análisis De Reacciones Químicas
Types of Reactions: 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding porphyrin.
Reduction: It can be reduced to form different hydrogenated derivatives.
Substitution: Various substituents can be introduced at the meso positions (positions 5, 10, 15, and 20) or on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: The major product is the corresponding porphyrin.
Reduction: Various hydrogenated derivatives are formed.
Substitution: Substituted porphyrins with different functional groups at the meso positions or on the phenyl rings.
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin involves its ability to absorb light and transfer energy to other molecules. This property is crucial in applications such as photodynamic therapy, where the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive species that cause cellular damage.
Comparación Con Compuestos Similares
5,10,15,20-Tetraphenylporphyrin: This compound is similar in structure but lacks the dihydro modification. It is widely used in research and industrial applications.
5,10,15,20-Tetraphenyl-21H,23H-porphine: Another closely related compound, often used in studies of porphyrin chemistry.
5,10,15,20-Tetraphenyl-21H,23H-porphine zinc: A metal complex of the porphyrin, used in various catalytic and sensor applications.
Uniqueness: 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin is unique due to its dihydro modification, which imparts different photophysical properties compared to its fully aromatic counterparts. This modification can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research and industrial applications.
Propiedades
IUPAC Name |
5,10,15,20-tetraphenyl-2,3,22,24-tetrahydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-25,27,46-47H,26,28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHWYXCUXNAHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=CC=C6)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572178 | |
| Record name | 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2669-65-0 | |
| Record name | 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Magnesium,bromo[3-(phenylmethoxy)phenyl]-](/img/structure/B1590732.png)



![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)



![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)

![Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B1590747.png)
